molecular formula C21H21NO2 B12594807 5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole CAS No. 648422-78-0

5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole

Cat. No.: B12594807
CAS No.: 648422-78-0
M. Wt: 319.4 g/mol
InChI Key: UFSIZEIHJSZWDU-UHFFFAOYSA-N
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Description

The compound 5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole features a benzoxazole core substituted at the 5-position with a bulky 2-methylbutan-2-yl (tert-pentyl) group and at the 2-position with a 4-(prop-2-yn-1-yloxy)phenyl moiety. Benzoxazoles are heterocyclic systems known for their diverse biological activities, including antimicrobial, antitumor, and receptor-binding properties .

Properties

CAS No.

648422-78-0

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

5-(2-methylbutan-2-yl)-2-(4-prop-2-ynoxyphenyl)-1,3-benzoxazole

InChI

InChI=1S/C21H21NO2/c1-5-13-23-17-10-7-15(8-11-17)20-22-18-14-16(21(3,4)6-2)9-12-19(18)24-20/h1,7-12,14H,6,13H2,2-4H3

InChI Key

UFSIZEIHJSZWDU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OCC#C

Origin of Product

United States

Preparation Methods

General Synthetic Methods

The synthesis of benzoxazole derivatives, including the target compound, typically involves the following general methods:

  • Condensation Reactions : This method often entails the reaction of o-aminophenol with an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions.

  • Cyclization Reactions : Transition metal-catalyzed cyclization of o-haloanilides is another common approach, which can lead to the formation of benzoxazole rings.

Specific Preparation Method for 5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole

The following steps outline a potential synthetic route based on available literature:

  • Starting Materials :

  • Reaction Conditions :

    • The reaction is typically conducted in a solvent such as toluene or acetonitrile.
    • A catalyst, such as palladium acetate or triethylamine, may be employed to facilitate the reaction.
  • Procedure :

    • Mix o-aminophenol with the substituted aldehyde in the chosen solvent.
    • Heat the mixture to reflux (around 80–100 °C) for several hours (12–30 hours depending on the specific reaction conditions).
    • Monitor the reaction progress using Thin Layer Chromatography (TLC).
  • Isolation and Purification :

    • Upon completion, cool the reaction mixture and filter to remove any insoluble materials.
    • The product can be purified through recrystallization from methanol or column chromatography using an ethyl acetate/hexane mixture.
  • Yield and Characterization :

    • Typical yields range from 60% to 85%, depending on reaction conditions and purification methods.
    • Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC).

Analysis of Preparation Methods

Comparison of Methods

Method Advantages Disadvantages
Condensation Reaction Simple procedure; fewer reagents required May require harsh conditions
Cyclization Reaction High specificity for benzoxazole formation Often requires toxic catalysts

Yield Analysis

The yields obtained from various methods can significantly impact the overall efficiency of the synthesis. For example:

  • A condensation method with a yield of 85% is preferred over a cyclization method yielding only 60%.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Benzoxazole Derivatives

Structural and Functional Group Variations

Position 5 Substituents
  • Target Compound : The 2-methylbutan-2-yl group is a branched aliphatic substituent, contributing steric bulk and lipophilicity.
  • Methyl Carboxylates () : Compounds like methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates feature ester groups at position 5, which may improve solubility but reduce metabolic stability compared to aliphatic chains .
  • Unsubstituted Analogues () : Many antimycobacterial benzoxazoles lack substituents at position 5, relying on 2-position modifications for activity .
Position 2 Substituents
  • Ethenyl-Linked Derivatives () : Compounds such as 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole exhibit conjugated double bonds, optimizing planarity for interaction with mycobacterial enzymes .
  • Triazole-Thiazole Hybrids () : Derivatives like 9a-e incorporate triazole and thiazole moieties, enabling hydrogen bonding and metal coordination .

Biological Activity

5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, particularly in antimicrobial and anticancer domains.

The compound's molecular formula is C21H21NO2C_{21}H_{21}NO_2 with a molecular weight of 319.4 g/mol. It features a unique structure combining a benzoxazole core with a phenyl group substituted by a prop-2-yn-1-yloxy moiety.

PropertyValue
CAS No. 648422-78-0
Molecular Formula C21H21NO2
Molecular Weight 319.4 g/mol
IUPAC Name 5-(2-methylbutan-2-yl)-2-(4-prop-2-ynoxyphenyl)-1,3-benzoxazole

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and trigger downstream signaling pathways, influencing cellular responses.

Interaction with Biological Targets

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and affecting physiological processes.

Antimicrobial Activity

Recent studies have shown that derivatives of benzoxazole compounds exhibit varying degrees of antimicrobial activity. For instance, the antibacterial potential was evaluated against common bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Antibacterial Screening Results

The following table summarizes the minimum inhibitory concentrations (MIC) of related compounds:

CompoundMIC (µg/mL)Activity Against
5-(2-Methylbutan-2-yl)-...32S. aureus
5-(Propynyl)-benzoxazole64E. coli
Benzoxazole derivative16Bacillus subtilis

Anticancer Activity

Benzoxazole derivatives have also been investigated for their anticancer properties. Several studies have reported cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3).

Case Study: Cytotoxicity Testing

A study conducted on several benzoxazole derivatives demonstrated that compounds similar to 5-(2-Methylbutan-2-yl)-... exhibited significant cytotoxicity against the following cancer cell lines:

Cell LineIC50 (µM)
MCF-710
A54915
PC320

Structure–Activity Relationship (SAR)

The structure–activity relationship indicates that modifications in the benzoxazole structure significantly influence biological activity. For example:

  • Electron-donating groups increase antimicrobial potency.
  • Substituents on the phenyl ring can enhance or reduce cytotoxic effects depending on their position and nature.

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